Zygosporin F

Description

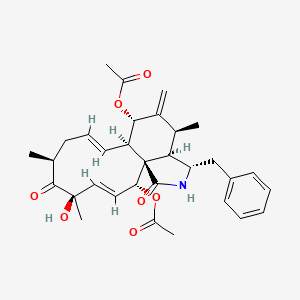

Structure

3D Structure

Properties

CAS No. |

25374-68-9 |

|---|---|

Molecular Formula |

C32H39NO7 |

Molecular Weight |

549.7 g/mol |

IUPAC Name |

[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-12-acetyloxy-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |

InChI |

InChI=1S/C32H39NO7/c1-18-11-10-14-24-28(40-22(5)35)20(3)19(2)27-25(17-23-12-8-7-9-13-23)33-30(37)32(24,27)26(39-21(4)34)15-16-31(6,38)29(18)36/h7-10,12-16,18-19,24-28,38H,3,11,17H2,1-2,4-6H3,(H,33,37)/b14-10+,16-15+/t18-,19+,24-,25-,26+,27-,28+,31+,32+/m0/s1 |

InChI Key |

APXVRVLJIANRPI-VUOSUOSOSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)OC(=O)C |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)OC(=O)C |

Origin of Product |

United States |

Producing Organisms and Microbial Ecology of Zygosporin F

Fungal Taxa Associated with Zygosporin F and Cytochalasan Production

The primary fungal species known to produce this compound is Zygosporium masonii. bocsci.compsu.edu Strains of this fungus, such as MFC-612, have been identified as producers of this specific cytochalasan. bocsci.com Zygosporium masonii has also been noted for producing other related compounds, and its metabolites have been a subject of interest for their biological activities. psu.edupakbs.orgmycosphere.org The genus Zygosporium itself is known for producing antibiotics. pakbs.org

Beyond Zygosporium masonii, several other fungal genera are prolific producers of cytochalasans, a broad class of fungal metabolites that includes this compound. thieme-connect.com

Xylaria : Members of the genus Xylaria are well-documented producers of a diverse array of cytochalasans. tandfonline.commdpi.com For instance, Xylaria karyophthora has been shown to produce a series of 19,20-epoxidated cytochalasins. tandfonline.com Similarly, an endophytic fungus, Xylaria arbuscula, has been found to produce cytochalasin D. mdpi.comresearchgate.net The production of different metabolites by Xylaria species can be influenced by culture conditions. nih.gov For example, a shift from solid to liquid culture medium was observed to change the metabolic output of a Xylaria species from cytochalasans to α-pyrone derivatives. nih.gov Xylaria necrophora, a soybean pathogen, produces Zygosporin E among other cytochalasans. researchgate.netresearchgate.net

Metarhizium anisopliae : This entomopathogenic fungus is another notable producer of cytochalasans, including cytochalasin C and D. kpu.caresearchgate.netnih.gov The production of these metabolites is believed to play a role in the fungus's pathogenic interactions with insects. nih.govnih.gov

Ascochyta rabiei : The chickpea pathogen Ascochyta rabiei is known to produce several phytotoxins, including cytochalasin D. frontiersin.orgtandfonline.comtandfonline.comnih.gov However, there is some indication that the initial isolate identified as a cytochalasin D producer may have been a misidentified species. mdpi.com

The production of cytochalasans is widespread among fungi, with hundreds of different compounds identified from various ascomycetes and basidiomycetes. thieme-connect.comresearchgate.net

Isolation Methodologies for this compound from Microbial Cultures

The isolation and purification of this compound and other natural products from microbial cultures is a multi-step process that primarily relies on extraction and chromatographic techniques. nih.gov

A general workflow for isolating these compounds involves:

Fermentation : The producing fungal strain, such as Zygosporium masonii, is cultured in a suitable liquid or solid medium to encourage the production of the target metabolite. bocsci.comjapsonline.com

Extraction : The fungal culture (both the mycelium and the broth) is harvested and extracted with an organic solvent, commonly ethyl acetate (B1210297). nih.govjapsonline.com

Concentration : The resulting extract is then concentrated to remove the solvent. japsonline.com

Chromatographic Separation : The crude extract is subjected to one or more rounds of column chromatography to separate the different compounds. nih.govjapsonline.com This can involve various types of chromatography, such as silica (B1680970) gel or reversed-phase chromatography.

Purification : Further purification is often achieved using high-performance liquid chromatography (HPLC), which allows for the isolation of highly pure compounds. tandfonline.com

The specific methods can be adapted based on the properties of the compound and the complexity of the extract. The goal is to obtain a pure culture of the microorganism, from which the desired metabolite can be isolated. microbialtec.com

Environmental and Ecological Factors Influencing this compound Production

The production of secondary metabolites like this compound by fungi is significantly influenced by a variety of environmental and ecological factors. maxapress.comd-nb.infomdpi.comnih.gov These factors can affect the growth of the fungus and the activation of the biosynthetic gene clusters responsible for metabolite production.

Key influencing factors include:

Nutrient Availability : The composition of the culture medium, including the carbon and nitrogen sources, can have a profound impact on the type and quantity of metabolites produced. researchgate.netnih.gov For example, studies on Xylaria arbuscula showed that wheat was a superior medium for cytochalasin D production compared to rice or synthetic media. researchgate.net

Culture Conditions : Physical parameters such as temperature, pH, and aeration play a crucial role. nih.govd-nb.info A shift from solid to liquid culture has been shown to alter the metabolic profile of a Xylaria species. nih.gov

Light : Light intensity and photoperiod can influence the synthesis of various secondary metabolites in fungi and plants. maxapress.comnih.gov

Biotic Interactions : The presence of other microorganisms or host organisms can trigger the production of secondary metabolites as a defense or signaling mechanism. maxapress.com

Understanding these factors is essential for optimizing the production of this compound in a laboratory or industrial setting.

Biotechnological Approaches for Strain Improvement and Metabolite Yield Enhancement

Several biotechnological strategies can be employed to improve the producing fungal strains and enhance the yield of this compound and other valuable metabolites. researchgate.netikprress.orgmdpi.comresearchgate.net These approaches aim to overcome the limitations of wild-type strains, which often produce the desired compound in low quantities.

Modern biotechnological tools for crop and microbial improvement include:

Genetic Engineering and Genome Editing : Techniques like CRISPR/Cas9 allow for the precise modification of the fungal genome to enhance the expression of genes involved in the this compound biosynthetic pathway. ikprress.orgfrontiersin.org This can involve overexpressing key enzymes or removing regulatory elements that repress production.

Marker-Assisted Selection (MAS) : This technique can be used to select for high-producing fungal strains by identifying molecular markers associated with increased metabolite production. ikprress.orgfrontiersin.org

Plant Tissue Culture Techniques : While more commonly applied to plants, principles from techniques like somaclonal variation and the production of secondary metabolites in culture can be adapted for fungal systems. researchgate.net

Omics Approaches : Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of the metabolic pathways and regulatory networks involved in this compound production, identifying bottlenecks and targets for genetic manipulation. researchgate.netfrontiersin.org

By applying these advanced biotechnological tools, it is possible to develop improved fungal strains with significantly enhanced yields of this compound, making its production more efficient and economically viable.

Biosynthesis of Zygosporin F

Overview of Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Pathways

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid systems are remarkable molecular assembly lines that combine the catalytic machinery of both PKS and NRPS pathways to generate structurally diverse and complex natural products. researchgate.net These megaenzymes are modular in nature, with each module responsible for the incorporation and modification of a specific building block—acyl-CoA units for PKS and amino acids for NRPS. nih.govfrontiersin.org

The PKS modules typically consist of a set of core domains: a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP). nih.gov The AT domain selects the appropriate extender unit (usually malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP. The KS domain then catalyzes a Claisen condensation reaction, extending the growing polyketide chain. nih.gov Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), can be present within a module to modify the β-keto group of the newly added unit, leading to varying degrees of reduction. rsc.org

Similarly, a typical NRPS elongation module contains three essential domains: the Adenylation (A) domain, the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and the Condensation (C) domain. frontiersin.orgnih.gov The A-domain is responsible for recognizing and activating a specific amino acid via adenylation. This activated amino acid is then tethered to the T-domain. The C-domain catalyzes the formation of a peptide bond between the amino acid on its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. nih.gov

In hybrid PKS-NRPS systems, the polyketide chain synthesized by the PKS component is transferred to the NRPS component, where it is condensed with an amino acid to form a hybrid molecule. researchgate.net The final product is typically released from the enzymatic assembly line by a terminating Thioesterase (TE) or Reductase (R) domain, which often facilitates cyclization. frontiersin.orgnih.gov The biosynthesis of cytochalasans like Zygosporin F exemplifies a common fungal strategy where an iterative, highly reducing PKS is fused to a single NRPS module. researchgate.netrsc.org

| Pathway | Core Enzyme Type | Building Blocks | Key Function |

| Polyketide Synthase (PKS) | Megasynthase | Acyl-CoA units (e.g., Malonyl-CoA) | Assembly of polyketide chains |

| Nonribosomal Peptide Synthetase (NRPS) | Megasynthase | Amino Acids | Assembly of peptide chains |

| PKS-NRPS Hybrid | Fused Megasynthase | Acyl-CoA units and Amino Acids | Assembly of hybrid peptide-polyketide molecules |

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) for this compound

The genes encoding the enzymes for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) within the fungal genome. frontiersin.orgmdpi.com These clusters contain the gene for the core PKS-NRPS enzyme, alongside genes for tailoring enzymes, transporters, and regulatory proteins required for the production and modification of the final compound. plos.orgmdpi.com

While the specific BGC for this compound has not been explicitly detailed in all producing organisms, the architecture of BGCs for closely related cytochalasans, such as cytochalasin E and pyrichalasin H, provides a well-established blueprint. rsc.orgnih.gov The identification of these clusters is often achieved through genome mining approaches, searching for sequences homologous to known PKS-NRPS genes. rsc.orgfrontiersin.org

A typical cytochalasan BGC is centered around a large PKS-NRPS hybrid gene. researchgate.netnih.gov For example, the cluster for cytochalasin E from Aspergillus clavatus contains the PKS-NRPS gene ccsA, a Baeyer-Villiger monooxygenase gene ccsB, a trans-acting enoyl reductase gene ccsC, and several cytochrome P450 oxygenase genes. rsc.org Similarly, the pyrichalasin H BGC in Magnaporthe grisea features the core synthase gene PyiS, an O-methyltransferase (pyiA), oxygenases, and an O-acetyltransferase. nih.gov Based on these models, the this compound BGC is predicted to contain the components listed in the table below.

| Predicted Gene Component | Enzyme/Protein Type | Putative Function in this compound Biosynthesis |

| zyfS (hypothetical) | PKS-NRPS Hybrid Synthase | Assembly of the core polyketide-amino acid backbone |

| zyfA, zyfB, etc. (hypothetical) | Tailoring Enzymes (e.g., P450s, Oxygenases) | Hydroxylation and other oxidative modifications of the scaffold |

| zyfT (hypothetical) | Acetyltransferase | Acetylation of hydroxyl groups (e.g., at C-7) |

| zyfR (hypothetical) | Transcription Factor | Regulation of gene expression within the cluster |

| zyfM (hypothetical) | Transporter (e.g., MFS) | Export of this compound out of the cell |

Enzymatic Mechanisms in this compound Formation

The formation of the this compound core structure is a highly programmed process catalyzed by the fused PKS-NRPS megasynthase. researchgate.net The biosynthesis is initiated by the PKS portion of the enzyme, which iteratively condenses multiple acetate (B1210297) units (derived from malonyl-CoA) to construct a long polyketide chain. psu.edursc.org The PKS module in cytochalasan biosynthesis is of the highly reducing (HR-PKS) type, meaning it contains a full complement of reductive domains (KR, DH, ER) that process the growing chain, resulting in a largely saturated polyketide backbone. rsc.org

Following the synthesis of the polyketide chain, it is passed to the NRPS module. researchgate.net The A-domain of this module selects and activates a specific amino acid—in the case of most zygosporins, this is phenylalanine—which is then loaded onto the T-domain. researchgate.netuni-hannover.de The C-domain then forges the crucial amide bond between the completed polyketide chain and the amino group of the phenylalanine. The final step on the assembly line is the release of the linear PKS-NRPS product, which is catalyzed by a terminal reductase/Dieckmann cyclase domain. rsc.orgrsc.org This release is coupled with a cyclization event to form the characteristic perhydro-isoindolone ring system of the cytochalasan core. researchgate.netresearchgate.net

Once the core cytochalasan scaffold is released from the PKS-NRPS enzyme, it undergoes a series of post-synthetic modifications catalyzed by tailoring enzymes. researchgate.net These enzymes, typically encoded by genes within the BGC, are responsible for the immense structural diversity observed within the cytochalasan family. mdpi.comnih.gov

The primary tailoring reactions include:

Oxidations: A variety of oxygenases, particularly cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases, introduce hydroxyl groups, epoxides, or ketone functionalities at specific positions on the macrocycle and isoindolone core. rsc.orgnih.gov In some pathways, Baeyer-Villiger monooxygenases (BVMOs) can insert an oxygen atom into the macrocycle, converting a carbocycle into a lactone. uni-hannover.de

Acylations: Acyltransferases catalyze the transfer of acyl groups, most commonly acetyl groups, to hydroxyl functions on the scaffold. nih.govnih.gov This acetylation can significantly alter the biological properties of the molecule. nih.gov

Methylations: Methyltransferases can add methyl groups, typically using S-adenosyl methionine (SAM) as a donor, to various positions on the structure. rsc.org

These modifications create the specific chemical signature of each individual cytochalasan, including this compound. researchgate.net

The specific structure of this compound is defined by its unique pattern of oxygenation and acetylation. Zygosporins are a subgroup of cytochalasans that includes Zygosporin D, E, F, and G, which mainly differ in their oxygenation patterns. nih.gov

Studies on related compounds have shed light on these critical steps. For instance, the biosynthesis of cytochalasin E involves multiple oxygenases, including a BVMO (ccsB) and P450s (ccsD, ccsG), which are responsible for forming its distinctive cyclic carbonate structure and other hydroxylations. rsc.orguni-hannover.de

Acetylation is also a key modification. Research on zygosporins from Zygosporium masonii and synthetic work on cytochalasin B derivatives has shown that the presence of an acetyl group, particularly at the C-7 position, is a common feature and has a profound impact on biological activity. researchgate.netnih.gov For example, the conversion of Zygosporin E (which has a C-7 hydroxyl group) to Zygosporin E acetate via an O-acetyltransferase drastically reduces its growth inhibitory effects. researchgate.netnih.gov The formation of this compound likely involves a specific O-acetyltransferase that acts on a hydroxylated precursor, although the exact sequence of these tailoring steps—hydroxylation first, then acetylation, or vice versa—can vary between biosynthetic pathways. nih.govacs.org

| Modification | Enzyme Class | Example Reaction | Effect on Structure |

| Oxygenation | Cytochrome P450, BVMO | R-H → R-OH | Introduction of hydroxyl groups |

| Acetylation | O-Acetyltransferase | R-OH → R-O-C(O)CH₃ | Esterification of hydroxyl groups |

Genetic Engineering for Biosynthetic Pathway Elucidation and Manipulation

Genetic engineering has become an indispensable tool for studying and manipulating PKS-NRPS pathways. osti.govfrontiersin.org By targeting the genes within the BGC, researchers can elucidate the function of individual enzymes, increase the production of desired compounds, and generate novel "unnatural" natural products. frontiersin.org

Key genetic engineering strategies applicable to the this compound pathway include:

Gene Knockout: Deleting a specific gene from the BGC is a standard method to determine its function. nih.gov For example, knocking out a tailoring enzyme gene (like an oxygenase or acetyltransferase) and analyzing the accumulated intermediates can pinpoint its role in the pathway. nih.govrsc.org

Heterologous Expression: The entire BGC for a natural product can be transferred and expressed in a more genetically tractable host organism, such as Aspergillus oryzae or yeast. rsc.org This allows for more straightforward genetic manipulation and can activate "silent" BGCs that are not expressed under standard laboratory conditions for the native producer. mdpi.com

Mutasynthesis: This technique involves knocking out a gene responsible for synthesizing a precursor building block and then feeding synthetic analogues of that precursor to the mutant strain. nih.gov For the this compound pathway, one could knock out the gene responsible for activating phenylalanine and then supply various substituted phenylalanine analogues to potentially create novel this compound derivatives. nih.gov

Domain Swapping and Module Engineering: A more advanced approach involves the rational engineering of the PKS-NRPS synthase itself. frontiersin.org Domains or entire modules can be swapped or modified to alter substrate specificity or the processing of the polyketide chain, although this is a highly challenging endeavor due to the complex protein-protein interactions within the megasynthase. frontiersin.orgnih.gov

These genetic strategies hold significant potential for a deeper understanding of this compound biosynthesis and for harnessing its biosynthetic machinery to produce new, potentially valuable molecules. osti.govnih.gov

Based on a comprehensive review of the available search results, it is not possible to generate a scientifically accurate and detailed article on the chemical compound “this compound” that strictly adheres to the provided outline. The search results lack specific research findings on this compound concerning its detailed interactions with the actin cytoskeleton, its precise impact on cellular processes such as morphology, motility, and cytokinesis, and its role in modulating intracellular signaling pathways and gene regulation.

The available information is general in nature, discussing the actin cytoskeleton and the mechanisms of other compounds that affect it. To fulfill the request as outlined, specific studies on this compound are required, and these are not present in the provided search results. Therefore, in adherence to the instructions to provide scientifically accurate content based solely on the given compound, the article cannot be generated.

Mechanisms of Biological Activity of Zygosporin F

Interactions with Membrane Channels and Transporters

While direct and extensive research on Zygosporin F's interaction with a wide array of membrane channels and transporters remains an area of ongoing investigation, evidence from studies on related cytochalasans suggests potential points of interaction. The primary mechanism of action for cytochalasans is the disruption of actin filament dynamics, which can indirectly affect the function and localization of membrane proteins, including channels and transporters.

It has been hypothesized that the cytotoxic effects of some cytochalasan derivatives may be linked to a reduction in ion channel activity. Although specific studies on this compound are limited in this context, this suggests a potential avenue for its biological influence.

Furthermore, a well-documented target of the related compound, Cytochalasin B, is the glucose transporter family. Cytochalasin B is a known potent inhibitor of glucose transport across cell membranes. Given the structural similarities within the cytochalasan family, it is plausible that this compound may also exert effects on glucose transporters, although the specific nature and potency of this interaction require further dedicated research.

The table below summarizes the potential interactions of this compound with membrane channels and transporters based on evidence from related compounds.

| Membrane Protein Class | Potential Interaction with this compound | Evidence Basis |

| Ion Channels | Potential reduction in activity | Hypothesis based on the cytotoxicity of related cytochalasans |

| Glucose Transporters | Possible inhibition of transport | Inferred from the known inhibitory effects of Cytochalasin B |

Influence on Phosphorylation Patterns

This compound, also known as Cytochalasin D, has been demonstrated to exert a significant influence on cellular signaling pathways through the modulation of protein phosphorylation. This activity is primarily linked to its well-established role as a potent inhibitor of actin polymerization. The disruption of the actin cytoskeleton triggers a cascade of signaling events, leading to altered phosphorylation states of key regulatory proteins.

Yes-associated protein (YAP) , a critical transcriptional co-activator in the Hippo signaling pathway, is a notable target of this compound's influence. Treatment with Cytochalasin D has been shown to induce the phosphorylation of YAP, leading to its retention in the cytoplasm and subsequent inactivation. This prevents YAP from translocating to the nucleus and promoting the expression of genes involved in cell proliferation and survival.

Another protein subject to altered phosphorylation by this compound is cortactin . As an F-actin-binding protein involved in cytoskeleton dynamics and cell motility, the phosphorylation state of cortactin is crucial for its function. This compound has been observed to stimulate the tyrosine phosphorylation of cortactin.

Furthermore, studies have revealed that this compound can induce the tyrosine phosphorylation of a 75 kDa protein, designated as p75 , in vascular smooth muscle cells. This event is accompanied by the stimulation of kinase activity directed towards p75, suggesting the activation of a kinase or the recruitment of a kinase-associated component in response to actin filament disruption.

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is also modulated by this compound. Research has demonstrated that this compound treatment can lead to an upregulation of JNK phosphorylation levels, indicating an activation of this stress-response pathway.

The following table details the observed effects of this compound on the phosphorylation of specific proteins.

| Phosphorylated Protein | Effect of this compound | Signaling Pathway Implication |

| Yes-associated protein (YAP) | Induces phosphorylation | Inhibition of the Hippo pathway |

| Cortactin | Stimulates tyrosine phosphorylation | Modulation of cytoskeleton dynamics |

| p75 | Increases tyrosine phosphorylation | Activation of a kinase pathway |

| c-Jun N-terminal kinase (JNK) | Upregulates phosphorylation | Activation of the MAPK/JNK pathway |

Advanced Synthetic Strategies for Zygosporin F and Derivatives

Challenges in the Total Chemical Synthesis of Zygosporin F

The total chemical synthesis of this compound presents a formidable challenge to organic chemists. chemistryworld.com The molecule's complex structure is characterized by a highly substituted perhydro-isoindolone core fused to a macrocyclic ring. psu.edunih.gov This intricate arrangement features multiple stereocenters, a densely functionalized framework, and the potential for conformational rigidity, all of which complicate synthetic design and execution. psu.eduresearchgate.netnih.govcam.ac.uk

Key hurdles in the synthesis of this compound and related polyketides include:

Stereochemical Control: The precise installation of numerous stereocenters throughout the molecule is a primary obstacle.

Macrocycle Formation: Constructing the large macrocyclic ring with the correct geometry and functionality is often a low-yielding and challenging step.

Functional Group Compatibility: The synthesis must navigate the compatibility of various sensitive functional groups present in the molecule.

These challenges have made the total synthesis of many complex cytochalasans, including this compound, an elusive goal for many years. chemistryworld.com The inherent difficulties in handling and purifying these often-hydrophobic molecules further compound the synthetic problem. nih.gov

Established Total Synthesis Approaches for Related Cytochalasans (e.g., Zygosporin E)

Despite the challenges, the synthesis of several related cytochalasans has been successfully achieved, providing valuable insights and strategies applicable to this compound. The total synthesis of Zygosporin E, a close structural analog, is a landmark achievement in this field. scripps.eduscispace.comacs.org

A notable approach to Zygosporin E, developed by Vedejs and coworkers, showcases a sulfur-mediated strategy. scispace.comacs.org This synthesis involved the construction of the isoindolone core and the subsequent fusion of the macrocyclic ring. Key reactions in these syntheses often include Diels-Alder reactions to form the isoindolone nucleus and various macrocyclization techniques like ring-closing metathesis or intramolecular Horner-Wadsworth-Emmons reactions. psu.edursc.org

The general strategies for cytochalasan synthesis can be broadly categorized into two types:

Linear Synthesis: This approach often mimics the biosynthetic pathway and may involve a late-stage macrocyclization. psu.edursc.org

Convergent Synthesis: In this strategy, the isoindolone core and the macrocyclic portion are synthesized separately and then coupled together in the later stages of the synthesis. psu.edursc.org

These established syntheses of Zygosporin E and other cytochalasans have laid the groundwork for future attempts at more complex members of the family, including this compound. scripps.edursc.org

Development of Novel Synthetic Methodologies for this compound and its Analogs

The pursuit of this compound and its analogs has driven the development of innovative synthetic methods. These new strategies aim to overcome the limitations of earlier approaches and provide more efficient and flexible routes to these complex molecules. rowan.edustanford.edunih.gov

Divergent and Convergent Synthetic Routes

Recent advancements have focused on creating both divergent and convergent synthetic pathways that allow for the synthesis of not just a single target but a variety of analogs. nih.govthieme-connect.de

Divergent synthesis allows for the creation of multiple related compounds from a common intermediate. This is particularly valuable for exploring the structure-activity relationships of this compound analogs. For example, a common precursor can be subjected to a series of different reactions to generate a library of structurally diverse molecules. nih.govresearchgate.net

Convergent synthesis , on the other hand, involves the independent synthesis of key fragments of the molecule, which are then joined together. This approach can be more efficient for complex targets as it allows for the optimization of the synthesis of each fragment separately before their coupling. rsc.orgacs.org A modular approach, a hallmark of convergent synthesis, has been proposed as a general strategy to generate a large number of cytochalasan analogues. psu.edu

| Synthetic Strategy | Description | Advantages |

| Divergent Synthesis | A common precursor is transformed into a variety of different products. | Enables the rapid generation of a library of analogs for structure-activity relationship studies. nih.govresearchgate.net |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then coupled. | Often more efficient for complex molecules, allows for optimization of individual fragment syntheses. psu.eduacs.org |

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic reactions into synthetic sequences, known as chemoenzymatic synthesis, has emerged as a powerful tool for constructing complex natural products like this compound. nih.gov Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, which can significantly simplify synthetic routes and improve yields. nih.govmdpi.com

Biocatalytic transformations can be used for:

Asymmetric Synthesis: Establishing key stereocenters with high enantiomeric purity. europa.eu

Selective Functionalization: Modifying specific positions on the molecule without the need for extensive protecting group manipulations. nih.gov

Late-Stage Modifications: Introducing functional groups into complex intermediates or even the final natural product.

While the complete reconstruction of a cytochalasan pathway in a heterologous host has not yet been achieved, the use of isolated enzymes for specific transformations holds great promise. thieme-connect.com The development of novel biocatalysts and the application of existing ones in organic solvents are active areas of research aimed at expanding the synthetic chemist's toolbox for tackling molecules like this compound. mdpi.comeuropa.eu

Design and Synthesis of this compound-Inspired Scaffolds and Chemical Libraries

The potent biological activity of this compound has inspired the design and synthesis of simplified scaffolds and chemical libraries to explore its pharmacophore and develop new therapeutic agents. prestwickchemical.comnih.govrjeid.com The goal of creating such libraries is to systematically vary the structure of the molecule to understand which features are essential for its biological activity. nih.gov

The design of these libraries often involves:

Computational Modeling: To predict the binding of analogs to their biological targets.

Fragment-Based Design: Where smaller, less complex fragments of the molecule are synthesized and tested for activity. nih.gov

Parallel Synthesis: To rapidly generate a large number of compounds for high-throughput screening. uniroma1.it

By creating libraries of this compound-inspired compounds, researchers can identify new molecules with improved properties, such as increased potency, better selectivity, or more favorable pharmacokinetic profiles. This approach is a key strategy in modern drug discovery and holds significant potential for the development of new medicines based on the this compound scaffold. nih.gov

Advanced Research Methodologies Applied to Zygosporin F Studies

Analytical Techniques for Structural Elucidation and Confirmation

The definitive identification and structural confirmation of Zygosporin F rely on a combination of powerful spectroscopic and spectrometric techniques. These methods provide precise data on molecular weight, elemental composition, and the intricate three-dimensional arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) is a critical first step, providing an extremely accurate mass measurement of the molecule. This allows for the determination of the precise elemental formula, distinguishing this compound from other compounds with similar nominal masses.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the complete chemical structure. nih.gov One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, identify the different types of hydrogen and carbon atoms in the molecule and their chemical environments. nih.gov Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece the structure together by revealing connectivity between adjacent atoms and across multiple bonds. researchgate.net These combined techniques confirm the complex macrocyclic structure of this compound. researchgate.netmcmaster.ca

Table 1: Key Analytical Techniques for this compound

| Technique | Information Provided | Application to this compound |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass-to-charge ratio. | Confirms the exact elemental composition and molecular formula. |

| ¹H and ¹³C NMR | Identifies types and chemical environments of hydrogen and carbon atoms. | Provides the fundamental carbon-hydrogen framework of the molecule. nih.gov |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Reveals through-bond correlations between nuclei (H-H, C-H). | Establishes the precise connectivity of atoms to build the complete molecular structure. researchgate.net |

High-Throughput Screening Assays for Biological Activity Profiling

To efficiently explore the biological functions of this compound, researchers employ High-Throughput Screening (HTS). wikipedia.org HTS uses robotics, automated liquid handling, and sensitive detectors to test thousands of compounds against a wide array of biological targets simultaneously. nih.gov This approach allows for the rapid profiling of this compound's activity across various cell lines, enzymes, or biological pathways to identify potential therapeutic applications. nih.gov

The process begins with the development of a suitable assay in a miniaturized format, typically using 96- or 384-well microplates. nih.gov These assays can be biochemical, using purified enzymes or proteins, or cell-based, measuring effects like cell viability, apoptosis, or the activation of specific signaling pathways. researchgate.net this compound would be added to these wells, and its effect measured by changes in fluorescence, luminescence, or absorbance. A positive result, or "hit," indicates a specific biological activity, which can then be investigated further in more detailed secondary screens. wikipedia.org

Table 2: High-Throughput Screening (HTS) Workflow for this compound

| Step | Description | Objective |

|---|---|---|

| Assay Development | Designing a robust and miniaturized biological or biochemical test. | To create a screen that can reliably detect the desired biological effect. nih.gov |

| Primary Screening | Rapidly testing this compound across a large number of diverse assays. | To identify initial "hits" or potential biological activities. wikipedia.org |

| Hit Confirmation | Re-testing the initial hits to eliminate false positives. | To verify the observed activity of this compound. |

| Secondary Screening | Performing more detailed biological and biochemical tests on confirmed hits. | To further characterize the mechanism and potency of this compound's activity. |

Omics-Based Approaches in this compound Research

"Omics" technologies provide a systems-level view of biological processes, offering deep insights into how this compound is produced and how it affects cellular machinery.

Genomics (the study of an organism's complete set of DNA) and transcriptomics (the study of gene expression) are powerful tools for uncovering the biosynthetic pathway of this compound. nih.gov By sequencing the genome of the fungus that produces this compound, researchers can identify large gene clusters responsible for synthesizing natural products. frontiersin.org

Transcriptomic analysis, often done by sequencing the RNA (RNA-seq) from the organism under different growth conditions, reveals which genes are actively being expressed. mdpi.comnih.gov By comparing the gene expression of the organism when it is producing this compound versus when it is not, scientists can pinpoint the specific genes within the identified cluster that are activated for its production. nih.gov This approach is crucial for understanding how the compound is assembled and provides a roadmap for future bioengineering efforts to increase yield or create novel analogues.

Metabolomics involves the comprehensive study of all small molecules (metabolites) within a cell or biological system. wikipedia.org When a cell is exposed to this compound, its metabolic processes are perturbed. Metabolomics allows researchers to capture a snapshot of these changes, creating a unique "metabolic fingerprint" that reflects the compound's mechanism of action. bruker.com

Using techniques like mass spectrometry or NMR, scientists can compare the metabolic profile of untreated cells to cells treated with this compound. researchgate.net Significant changes in the levels of specific metabolites (e.g., amino acids, lipids, or components of the TCA cycle) can reveal which cellular pathways are affected by the compound. nih.gov This information is invaluable for identifying the molecular targets of this compound and understanding its broader physiological effects.

Table 3: Omics Approaches in this compound Research

| Omics Field | Object of Study | Primary Goal for this compound |

|---|---|---|

| Genomics | The complete DNA sequence of the producing organism. | To identify the biosynthetic gene cluster responsible for production. frontiersin.org |

| Transcriptomics | Gene expression (RNA transcripts) at a specific time. | To identify the specific genes activated during biosynthesis. nih.govnih.gov |

| Metabolomics | The complete set of small-molecule metabolites. | To understand the cellular pathways perturbed by this compound. bruker.com |

Computational Chemistry and Molecular Modeling for Mechanism and SAR Prediction

Computational chemistry and molecular modeling use computer simulations to predict the behavior and properties of molecules like this compound. fiveable.me These in silico methods provide insights that are difficult or impossible to obtain through laboratory experiments alone.

Molecular docking simulations can predict how this compound binds to specific protein targets identified through HTS or metabolomics. plos.org These models can reveal the key amino acid interactions responsible for its biological activity. Furthermore, computational techniques can be used to predict Structure-Activity Relationships (SAR). scbdd.com SAR studies explore how modifications to the chemical structure of this compound would likely affect its activity. sarjournal.com This predictive power helps guide the rational design of new, more potent, or more selective analogues for synthesis, accelerating the drug discovery process. scirp.org

Table 4: Computational Methods in this compound Research

| Method | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Simulates the binding of a small molecule to the active site of a target protein. | To predict the binding mode and affinity of this compound to its biological target. plos.org |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | To understand the stability of the this compound-protein complex and its dynamic interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in chemical structure with changes in biological activity. | To build models that predict the activity of new this compound analogues. scbdd.com |

| Density Functional Theory (DFT) | A quantum mechanical method to study the electronic structure of molecules. | To understand the chemical reactivity and electronic properties of this compound. sarjournal.com |

Future Directions and Applications in Chemical Biology of Zygosporin F

Discovery and Characterization of Novel Zygosporin F Bioactivities

The cytochalasan family, to which this compound belongs, exhibits a wide array of biological activities, including cytotoxic, antimicrobial, antiviral, and anti-inflammatory properties. rsc.org While the primary known bioactivity of many cytochalasans is the inhibition of actin polymerization, leading to cytotoxic effects, ongoing research continues to uncover novel biological functions. psu.edunih.gov

This compound and its analogs have demonstrated significant cytotoxicity against various cancer cell lines. researchgate.net For instance, Zygosporins D, E, F, and G have shown cytotoxic effects against HeLa cells. researchgate.net The exploration of this compound's bioactivity extends to its potential as an antimicrobial agent. Cytochalasans, in general, have displayed activity against bacteria, fungi, and parasites. rsc.org

Future research will likely focus on screening this compound against a broader range of biological targets to identify new therapeutic applications. This includes investigating its potential immunomodulatory and anti-inflammatory effects, which have been observed in other cytochalasans. rsc.org The unique structural features of this compound may lead to novel mechanisms of action and previously unobserved bioactivities.

Elucidation of Cryptic Biosynthetic Pathways for New this compound Analogs

This compound, like other cytochalasans, is biosynthesized through a complex pathway involving polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzymes. rsc.orgrsc.org These pathways are encoded by biosynthetic gene clusters (BGCs) within the fungal genome. rsc.org Many of these BGCs are considered "cryptic" or "silent" as they are not expressed under standard laboratory conditions. jmicrobiol.or.krnih.gov

The elucidation of these cryptic pathways is a key area of future research. By activating these silent gene clusters, it is possible to produce novel analogs of this compound with potentially enhanced or entirely new biological activities. jmicrobiol.or.kr Techniques such as genome mining, transcriptomic analysis, and genetic manipulation of regulatory genes are instrumental in this process. jmicrobiol.or.kr

Heterologous expression of the PKS-NRPS genes in a suitable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, is a powerful strategy to study the biosynthesis of this compound and to generate new analogs. nih.govnih.govrsc.org This approach allows for the controlled expression of the biosynthetic genes and can lead to the production of novel compounds that are not produced by the native fungus. nih.govrsc.org By understanding and manipulating the biosynthetic machinery, researchers can create a diverse library of this compound analogs for further biological evaluation. jmicrobiol.or.kr

Development of Advanced Biotechnological Production Platforms

The natural production of this compound and other cytochalasans by fungi is often low, hindering their large-scale production for research and potential therapeutic use. researchgate.net Therefore, the development of advanced biotechnological production platforms is crucial.

Heterologous expression systems, as mentioned previously, are a key component of this strategy. rsc.org By transferring the this compound biosynthetic gene cluster into a high-producing host organism, it is possible to significantly increase the yield of the compound. nih.gov Genetic manipulation of the host strain, such as through CRISPR-Cas9 technology, can further optimize the production of this compound and its analogs. dokumen.pub

Furthermore, the development of optimized fermentation processes and bioreactor technology can enhance the production of these complex molecules. vu.edu.pk This includes optimizing media composition, culture conditions, and downstream processing to maximize yield and purity. These advancements in biotechnology will be essential for the sustainable and cost-effective production of this compound for various applications.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating processes, reducing costs, and improving precision. researchgate.netmdpi.com In the context of this compound, AI can be integrated into several stages of the research pipeline.

AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the potential bioactivities of novel this compound analogs. ijpsjournal.commednexus.org This can help prioritize the synthesis and testing of the most promising compounds. researchgate.net For instance, machine learning models can be trained to predict the cytotoxicity or antimicrobial activity of a compound based on its chemical structure. mdpi.com

Furthermore, AI can be used to analyze genomic data to identify cryptic biosynthetic gene clusters that may produce novel cytochalasans. dntb.gov.ua Tools like AlphaFold can predict the three-dimensional structures of the biosynthetic enzymes, providing insights into their function and aiding in the design of new analogs. nih.gov The integration of AI and ML will undoubtedly accelerate the discovery and development of new drugs based on the this compound scaffold. ijpsjournal.com

Exploration of this compound and Cytochalasans as Chemical Probes for Cell Biology Research

The ability of cytochalasans to specifically target the actin cytoskeleton makes them invaluable tools for cell biology research. nih.gov this compound, as a member of this family, can be used as a chemical probe to investigate the role of actin in various cellular processes. mskcc.org

By disrupting actin filaments, this compound can be used to study processes such as cell motility, cytokinesis, and intracellular transport. psu.edu Fluorescently labeled this compound analogs can be synthesized to visualize the dynamics of the actin cytoskeleton in living cells. biorxiv.org This allows researchers to track the effects of the compound in real-time and to gain a deeper understanding of the cellular processes being studied.

The development of a "chemical toolbox" of this compound analogs with varying potencies and specificities would provide researchers with a versatile set of tools to dissect the complex functions of the actin cytoskeleton. mskcc.org This exploration of this compound and other cytochalasans as chemical probes will continue to provide valuable insights into fundamental aspects of cell biology. febs.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Zygosporin F in laboratory settings?

- Methodological Answer : Synthesis typically involves fungal fermentation (e.g., Zygosporium species) under controlled nutrient and temperature conditions. Characterization requires a combination of HPLC for purity assessment, NMR (¹H/¹³C) for structural elucidation, and mass spectrometry (HRMS) for molecular weight confirmation . For reproducibility, detailed protocols (e.g., solvent systems, column specifications) must be documented in supplementary materials, as per Beilstein Journal guidelines .

Q. What standard protocols are recommended for assessing the purity and stability of this compound in experimental settings?

- Methodological Answer : Purity is validated using reversed-phase HPLC with UV detection (e.g., 210–280 nm), coupled with a certified reference standard. Stability studies should include accelerated degradation tests under varied pH, temperature, and light exposure, analyzed via LC-MS to identify degradation products. Data must be statistically validated using ANOVA for batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in target biological systems?

- Methodological Answer : A mixed-methods approach is recommended:

- Quantitative : Dose-response assays (e.g., IC₅₀ determination) combined with transcriptomic profiling (RNA-seq) to identify differentially expressed genes.

- Qualitative : Molecular docking simulations to predict binding affinities with target proteins (e.g., kinases).

- Validation : CRISPR-Cas9 knockout models to confirm pathway involvement. Ensure hypothesis-driven experimental design aligns with gaps identified in prior literature reviews .

Q. How should contradictory data on this compound’s bioactivity across studies be analyzed and resolved?

- Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., cell lines, incubation times). Conduct a meta-analysis using PRISMA guidelines to compare datasets, followed by sensitivity analysis to isolate confounding variables. Replicate critical experiments under standardized conditions (e.g., ATCC cell lines, controlled CO₂ levels) and apply Bland-Altman plots to assess inter-study bias .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties and molecular dynamics (MD) simulations to assess conformational stability. Pair with QSAR models trained on bioactivity data (e.g., pIC₅₀ values) to predict novel derivatives. Validate predictions via synthetic validation and in vitro testing .

Methodological Frameworks

Q. How to conduct a systematic literature review on this compound’s pharmacological potential?

- Methodological Answer :

- Scoping Phase : Use PubMed/Scopus with keywords ("this compound" AND "bioactivity") and apply snowballing to track citations.

- Screening : Filter studies by experimental rigor (e.g., inclusion of negative controls, n≥3 replicates).

- Synthesis : Tabulate bioactivity data (e.g., IC₅₀, assay type) and categorize by biological targets. Tools like Rayyan or Covidence can streamline this process .

Q. What are the key challenges in ensuring reproducibility of this compound-related studies, and how can they be mitigated?

- Methodological Answer : Challenges include batch variability in fungal metabolites and insufficient methodological detail. Solutions:

- Documentation : Adhere to FAIR principles—publish raw NMR/HPLC data in repositories like Zenodo.

- Collaboration : Share authenticated fungal strains via culture collections (e.g., CBS-KNAW).

- Reporting : Follow ARRIVE guidelines for in vivo studies, specifying animal strain, diet, and randomization methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.